

Early-stage research on Cmi-392

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An In-depth Technical Guide on the Early-Stage Research of ONC-392 (gotistobart)

Disclaimer: Initial searches for "Cmi-392" did not yield specific research data. The available scientific literature predominantly refers to the compound as ONC-392, also known by its generic name gotistobart and development code BNT316/ONC-392. This guide focuses on the comprehensive data available for ONC-392.

Executive Summary

ONC-392 (gotistobart) is a next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody currently under investigation as a promising cancer immunotherapy.[1][2] Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, a mechanism that cancer cells can exploit to evade the immune system.[3] While targeting CTLA-4 is a validated immunotherapeutic strategy, first-generation antibodies are associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[4][5]

ONC-392 is engineered with a unique pH-sensitive binding property. This allows it to dissociate from CTLA-4 in the acidic environment of the endosome after being internalized by the T-cell. This novel mechanism prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[3][6][7] This target-preserving approach is hypothesized to selectively deplete tumor-infiltrating regulatory T-cells (Tregs) while maintaining the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved safety profile and enhanced anti-tumor efficacy.[5][8][9]



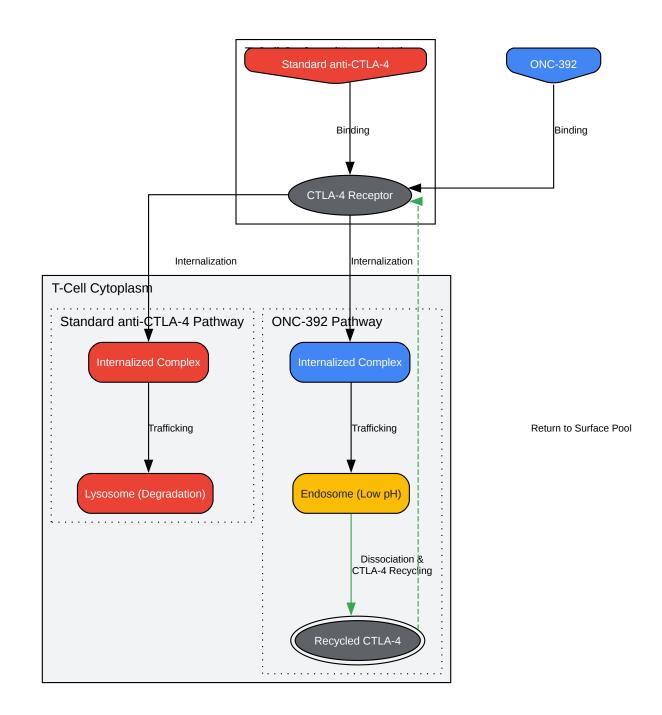
This document provides a detailed overview of the core mechanism of action, experimental protocols derived from its clinical development program, and a summary of the quantitative data from early-stage clinical research.

Core Mechanism of Action

The primary innovation of ONC-392 lies in its differentiated interaction with the CTLA-4 receptor compared to first-generation anti-CTLA-4 antibodies like ipilimumab.

- Standard Anti-CTLA-4 Antibodies: These antibodies bind to CTLA-4 on the surface of T-cells. The resulting antibody-receptor complex is internalized and trafficked to the lysosome, where both the antibody and the CTLA-4 receptor are degraded.[6][8] This systemic depletion of CTLA-4 can lead to widespread immune activation and associated toxicities.[4]
- ONC-392 (Gotistobart): ONC-392 is a pH-sensitive antibody.[3] After binding to CTLA-4 and being internalized into the acidic endosome, the low pH causes ONC-392 to dissociate from the receptor.[6][7] The unbound CTLA-4 is then recycled back to the cell surface, while the antibody may be cleared. This preservation of the CTLA-4 molecule is believed to:
 - Maintain higher CTLA-4 density on tumor-infiltrating Tregs, making them better targets for depletion via antibody-dependent cellular cytotoxicity (ADCC) within the tumor microenvironment.[5][7]
 - Preserve the function of CTLA-4 on T-cells in peripheral tissues, thereby maintaining immune tolerance and reducing the risk of severe irAEs.[6][10]





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Caption: Mechanism of Action: ONC-392 vs. Standard anti-CTLA-4.

Experimental Protocols: Clinical Studies



The early-stage research on ONC-392 is primarily defined by its first-in-human Phase 1/2 clinical trial, PRESERVE-001, and the subsequent pivotal Phase 3 trial, PRESERVE-003.

PRESERVE-001 (NCT04140526)

This is a Phase 1A/1B/2, open-label, dose-escalation, and cohort-expansion study to evaluate the safety, pharmacokinetics (PK), and efficacy of ONC-392.[2][9]

Table 1: Key Protocol Details of the PRESERVE-001 Study

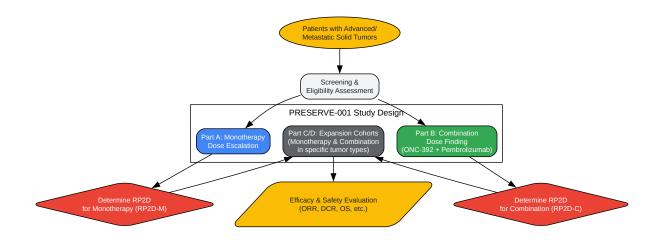


Parameter	Description
Study Title	Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti- PD-1 in Advanced Solid Tumors and NSCLC.[11]
Phase	Phase 1a (Monotherapy Dose Escalation), Phase 1b (Combination Dose Escalation), Phase 2 (Expansion Cohorts).[7]
Patient Population	Patients with advanced or metastatic solid tumors who are refractory to available therapies. Specific cohorts include NSCLC, melanoma, ovarian cancer, pancreatic cancer, and triplenegative breast cancer.[2][11]
Interventions	Part A (Monotherapy): ONC-392 administered intravenously (IV) once every 3 weeks (Q3W) in escalating doses to determine the Recommended Phase 2 Dose (RP2D).[4][7] Part B (Combination): ONC-392 (at doses based on Part A) in combination with a fixed dose of pembrolizumab (200 mg Q3W).[7][11] Part C/D (Expansion): ONC-392 as monotherapy or in combination therapy in specific tumor types.[11]
Primary Endpoints	Phase 1a/1b: To determine the RP2D and assess safety and tolerability (incidence of Dose-Limiting Toxicities and Adverse Events). [11][12]
Secondary Endpoints	Phase 2: Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics.[13]



Parameter	Description	
	Histological diagnosis of advanced/metastatic	
Key Inclusion Criteria	solid tumor, measurable disease per RECIST	
	v1.1, ECOG performance status of 0-1.[2][14]	

| Key Exclusion Criteria| Active symptomatic brain metastases, chronic systemic steroid therapy (>10 mg/day prednisone equivalent), active autoimmune disease.[11] |



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Caption: Experimental Workflow of the PRESERVE-001 Trial.

PRESERVE-003 (NCT05671510)

This is a pivotal Phase 3, two-stage, randomized, open-label, active-controlled study.[5]

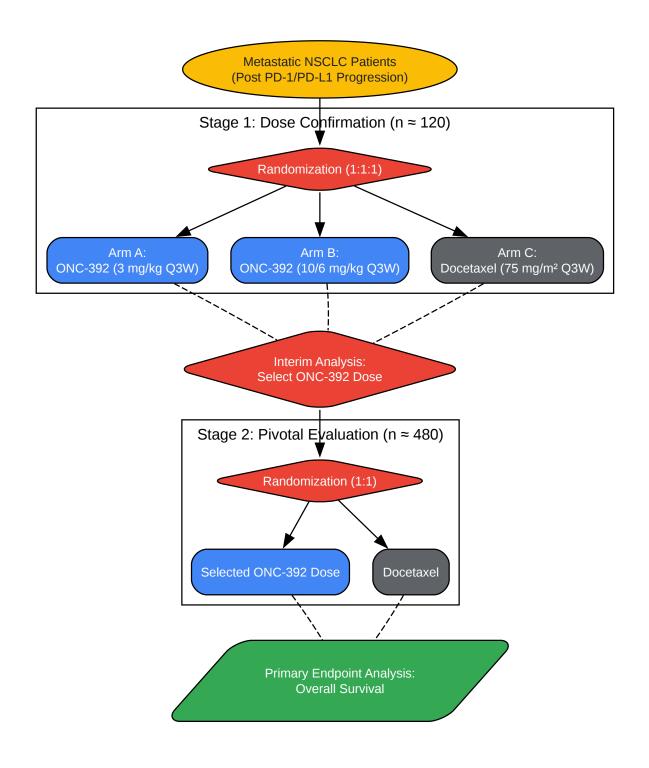
Table 2: Key Protocol Details of the PRESERVE-003 Study



Parameter	Description
Study Title	A Phase 3, Two-Stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors. [15][16]
Phase	Phase 3.[5]
Patient Population	Approximately 600 patients with metastatic NSCLC whose disease progressed during or after treatment with a PD-1/PD-L1 inhibitor.[5] [17]
Interventions	Stage 1 (Dose Confirmation): Patients randomized 1:1:1 to: - ONC-392 at 3 mg/kg Q3W - ONC-392 at 10 mg/kg for 2 loading doses, then 6 mg/kg Q3W - Docetaxel (75 mg/m²) Q3W.[5][18] Stage 2: Patients randomized 1:1 to the selected ONC-392 dose or docetaxel.[5]
Primary Endpoint	Overall Survival (OS).[5]
Key Inclusion Criteria	Histologically confirmed metastatic NSCLC (initially both squamous and non-squamous), radiographic progression after ≥12 weeks of PD-1/PD-L1 inhibitor-based therapy, ECOG 0-1.[16] [17][19]
Key Exclusion Criteria	Documented targetable genomic alterations (e.g., EGFR, ALK, ROS1), symptomatic brain metastases.[15][16][19]

| Status Note | The FDA placed a partial clinical hold on the trial due to varying results observed between squamous and non-squamous NSCLC patient populations. Enrollment of new patients was voluntarily paused.[18] |





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Caption: Experimental Workflow of the PRESERVE-003 Trial.

Quantitative Data Summary



The following tables summarize the key quantitative findings from the early-stage clinical evaluation of ONC-392.

Table 3: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001)

Metric	Value	Source
Evaluable Patients	27	[1][12]
Overall Response Rate (ORR)	29.6%	[1][12]
Confirmed Responses	22.2%	[12]
Unconfirmed Responses	7.4%	[12]
Disease Control Rate (DCR)	70.4%	[1]
Evaluable Patients (Alt. Cutoff)	22	[13]
Overall Response Rate (ORR)	27%	[13]
Disease Control Rate (DCR)	82%	[13]
Estimated 6-Month OS Rate	65%	[13]
Estimated 12-Month OS Rate	55%	[13]

Data from presentations at the 2023 ASCO Annual Meeting.

Table 4: Efficacy of ONC-392 Monotherapy in Early Dose Escalation (PRESERVE-001)



Dose Cohort	Evaluable Patients	Key Outcomes	Source
10 mg/kg	6	1 Complete Response (NSCLC), 1 Complete Response (Ovarian Cancer)	[4]
3 mg/kg	4	1 Stable Disease >7 mos (NSCLC), 1 Stable Disease >7 mos (Ovarian Cancer)	[4]
Total	10	6 of 10 patients showed beneficial clinical activity	[4]

Data from a November 2021 update on the Phase 1a monotherapy arm.

Table 5: Safety and Pharmacokinetic Profile of ONC-392



Parameter	Finding	Source
Safety Profile	Grade 3 or higher treatment-related adverse events (TRAEs) in PD-(L)1 resistant NSCLC patients was 33% (11/33).	[13]
	Grade 3 irAEs in the initial monotherapy dose-escalation were observed only at the highest dose (10 mg/kg) after 3-4 cycles and only in patients showing clinical benefit.	[4]
Systemic Clearance (CL)	Estimated at 182 mL/day.	[20]
Terminal Half-life (t½)	Estimated at 25.7 days.	[20]

| RP2D (Monotherapy) | 10 mg/kg, Q3W. |[20] |

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